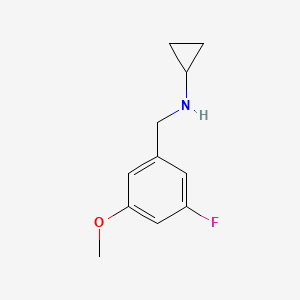
Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine is an organic compound characterized by a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a fluorine atom and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Synthesis of 3-fluoro-5-methoxybenzyl alcohol: This can be achieved by the reduction of 3-fluoro-5-methoxybenzaldehyde using a reducing agent like sodium borohydride.
Formation of 3-fluoro-5-methoxybenzyl bromide: The benzyl alcohol is then converted to the corresponding benzyl bromide using phosphorus tribromide.
Cyclopropylation: The benzyl bromide undergoes a nucleophilic substitution reaction with cyclopropylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the fluorine atom can influence the binding affinity and specificity of the compound, thereby modulating its biological activity. The methoxy group can also play a role in enhancing the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-methoxybenzyl alcohol
- 3-Fluoro-5-methoxybenzyl bromide
- Cyclopropyl-(3-fluoro-5-methoxyphenyl)methanol
Uniqueness
Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propiedades
IUPAC Name |
N-[(3-fluoro-5-methoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-14-11-5-8(4-9(12)6-11)7-13-10-2-3-10/h4-6,10,13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORWEEJNKLVPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(Trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B7976576.png)
![6-[4-(Trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B7976580.png)
![6-[2-(Trifluoromethoxy)phenoxy]hexane-1-thiol](/img/structure/B7976590.png)
![4-[4-(Trifluoromethoxy)phenoxy]butane-1-thiol](/img/structure/B7976592.png)
![6-[4-(Trifluoromethoxy)phenoxy]hexane-1-thiol](/img/structure/B7976599.png)





